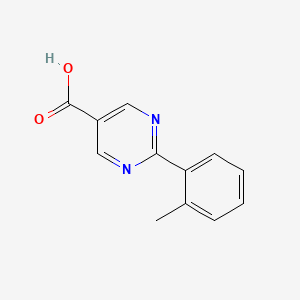

2-(O-Tolyl)pyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGVZUZQRJMWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589765 | |

| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928712-77-0 | |

| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 O Tolyl Pyrimidine 5 Carboxylic Acid and Analogues

Established Synthetic Routes to 2-Substituted Pyrimidine-5-carboxylic Acids and Esters

Traditional methods for constructing the 2-substituted pyrimidine-5-carboxylic acid scaffold often involve the condensation of a three-carbon fragment with an amidine-containing compound. bu.edu.eg These routes provide a direct and reliable means to access pyrimidines that lack substitution at the 4-position, which has historically been a challenge. organic-chemistry.orgsci-hub.se

Condensation Reactions Utilizing Propene-1-ol Derivatives

A key strategy involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgsci-hub.se This reagent is prepared through the condensation of methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride as a base. organic-chemistry.orgsci-hub.se The resulting sodium salt is stable at room temperature under a nitrogen atmosphere and serves as a versatile three-carbon building block for the pyrimidine (B1678525) ring. organic-chemistry.orgsci-hub.se The condensation reaction proceeds by reacting this propen-1-ol derivative with an appropriate amidinium salt to yield the desired 2-substituted pyrimidine-5-carboxylic ester. organic-chemistry.orgorganic-chemistry.org

Cyclization Reactions with Amidinium Salts

The cyclization of amidinium salts with a suitable three-carbon component is a foundational method for pyrimidine synthesis. organic-chemistry.orgbu.edu.eg In a widely applied procedure, various amidinium salts are reacted with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a facile condensation-cyclization reaction. organic-chemistry.orgsci-hub.se This reaction is typically heated at 100 °C in a solvent such as anhydrous dimethylformamide (DMF) for a short duration. sci-hub.se The process affords the corresponding 2-substituted pyrimidine-5-carboxylic esters in yields ranging from moderate to excellent. organic-chemistry.orgsci-hub.se This method is noted for its high-yielding, direct approach to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The versatility of this reaction allows for the incorporation of a wide range of functional groups at the 2-position, depending on the starting amidinium salt. organic-chemistry.org

Below is a table summarizing the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using this methodology.

| Entry | R Group (in Amidinium Salt) | Product | Yield (%) |

| 1 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 95 |

| 2 | 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 96 |

| 3 | 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 89 |

| 4 | 2-Thienyl | Methyl 2-(2-thienyl)pyrimidine-5-carboxylate | 78 |

| 5 | Methyl | Methyl 2-methylpyrimidine-5-carboxylate | 62 |

| 6 | Methylthio | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 85 |

| (Data sourced from Zhichkin, et al., 2002) organic-chemistry.org |

Novel and Efficient Synthetic Approaches

To improve upon traditional methods, recent research has focused on developing more efficient, atom-economical, and environmentally friendly synthetic routes. These include one-pot multi-component reactions and the use of microwave assistance to accelerate reaction times and improve yields.

One-Pot Multi-Component Reactions for Pyrimidine-5-carboxylic Acid Derivatives

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to generate molecular complexity in a single step from multiple starting materials. researchgate.netmdpi.com Several one-pot procedures have been developed for the synthesis of pyrimidine-5-carboxylic acid and pyrimidine-5-carbonitrile derivatives.

One such method involves a four-component, three-step tandem reaction to produce 4-arylamino-5-carboxyl pyrimidine derivatives. researchgate.net This approach engages triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea with triethylamine as a catalyst. researchgate.net Key advantages of this atom-economical process include short reaction times, high yields, and purification by non-chromatographic methods. researchgate.net

Another efficient one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives utilizes the reaction of substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions. kthmcollege.ac.in Similarly, pyrimidine-5-carbonitriles have been synthesized via a three-component reaction of an aldehyde, malononitrile, and benzamidine hydrochloride under solvent-free conditions using magnetic nano Fe3O4 particles as a catalyst. growingscience.com These methods often provide high yields under eco-friendly conditions. researchgate.net

Microwave-Assisted Synthesis Protocols for Pyrimidine Systems

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, offering significant reductions in reaction time and often leading to higher product yields compared to conventional heating methods. nih.govresearchgate.net

For instance, the Biginelli condensation, a classic three-component reaction for synthesizing dihydropyrimidines, can be efficiently carried out using microwave irradiation. semanticscholar.org This method has been used to prepare tetrahydropyrimidine derivatives by condensing an aldehyde, a β-ketoester equivalent, and a urea derivative. semanticscholar.org The synthesis of pyrimidines from β-formyl enamides using urea as an ammonia source has also been achieved under microwave irradiation, catalyzed by samarium chloride. organic-chemistry.org These protocols highlight the utility of microwave assistance in creating pyrimidine systems rapidly and efficiently. nih.govdoaj.org

Derivatization Strategies from the Pyrimidine-5-carboxylic Acid Core

The pyrimidine-5-carboxylic acid core is a versatile scaffold for further chemical modification. The carboxylic acid group itself can be converted into a variety of other functional groups, such as esters and amides, using standard organic chemistry techniques.

Hydrolysis of the corresponding ester is a common final step to obtain the carboxylic acid. researchgate.net For example, alkaline hydrolysis of ethyl pyrimidine-5-carboxylates yields the corresponding pyrimidine-5-carboxylic acids. researchgate.net Similarly, the 5-cyano group of a pyrimidine can be hydrolyzed to a carboxylic acid, typically using strong acidic conditions, such as 70% sulfuric acid, to activate the weakly nucleophilic nitrile. researchgate.net

Furthermore, groups at other positions on the pyrimidine ring can be modified. For instance, a 2-alkylthio group on the pyrimidine ring is a versatile handle, as it can be readily displaced by nucleophiles like amines or cyanide, or participate in palladium-mediated alkylation reactions. sci-hub.se This allows for the introduction of diverse substituents at the 2-position, providing a route to a wide variety of 2-substituted pyrimidine-5-carboxylic acid derivatives. sci-hub.se

Formation of Carboxamide Linkages and Analogues

The conversion of the carboxylic acid moiety of 2-(O-Tolyl)pyrimidine-5-carboxylic acid into a carboxamide is a common strategy in the development of bioactive molecules. The amide bond is a stable functional group found in many pharmaceuticals. This transformation is typically achieved through an amidation reaction, which involves coupling the carboxylic acid with a primary or secondary amine.

To facilitate this reaction, which can be slow under neutral conditions, coupling agents are employed to activate the carboxylic acid. The activated intermediate then readily reacts with the amine to form the desired amide. A variety of coupling agents and catalytic systems can be utilized for this purpose, allowing for the synthesis of a diverse range of carboxamide analogues under mild conditions. For instance, the use of 1,1'-carbonyldiimidazole has been proven effective for the synthesis of pyridyl amides of analogous thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua Similarly, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been successfully synthesized, highlighting the applicability of these methods to the pyrimidine-5-carboxylic acid scaffold. nih.gov

Common Coupling Agents for Carboxamide Formation

| Coupling Agent | Abbreviation | Catalyst (Typical) | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) | A widely used and cost-effective carbodiimide for amide bond formation. |

| 1,1'-Carbonyldiimidazole | CDI | None | Acts as both an activating agent and a base, often used for straightforward couplings. uran.ua |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Diisopropylethylamine (DIPEA) | A phosphonium-based reagent known for high efficiency and suppression of side reactions. |

Esterification and Hydrolysis Pathways

The carboxylic acid group of this compound can be converted to an ester through various esterification methods. Esters are valuable as intermediates and as prodrugs, which can improve the pharmacokinetic properties of a parent compound.

One of the most fundamental methods for this conversion is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the formation of the ester product. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Alternative, milder methods have also been developed. For example, a high-efficiency esterification can be achieved using a coupling system of triphenylphosphine oxide (TPPO) and oxalyl chloride. nih.gov This method allows the reaction to proceed under neutral conditions at room temperature, which is advantageous for substrates with acid-sensitive functional groups. nih.gov

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is also a critical pathway. Esters of pyrimidine-5-carboxylic acids can be hydrolyzed to their corresponding acids in the presence of an alkali, such as potassium hydroxide. researchgate.net This process is often the final step in a synthetic sequence after the pyrimidine core has been constructed. organic-chemistry.orgnih.gov Additionally, as the Fischer esterification is reversible, treating the ester with excess water in the presence of an acid catalyst will also yield the parent carboxylic acid. masterorganicchemistry.com

Comparison of Esterification Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically heated in excess alcohol | Reversible equilibrium reaction; common and cost-effective. masterorganicchemistry.commasterorganicchemistry.com |

| TPPO/Oxalyl Chloride System | Alcohol, TPPO, (COCl)₂ | Room temperature, neutral pH | Mild conditions suitable for acid-sensitive molecules; high yields. nih.gov |

Halogenation of Carboxylic Acid Moieties

A significant transformation of aryl carboxylic acids is decarboxylative halogenation, also known as halodecarboxylation. acs.org This reaction replaces the entire carboxylic acid group with a halogen atom (F, Cl, Br, or I), providing a direct route to valuable aryl halides from readily available carboxylic acid precursors. acs.orgnih.gov Aryl halides are crucial building blocks in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. nih.gov

Modern methods have established unified strategies for the decarboxylative halogenation of (hetero)aryl carboxylic acids. nih.gov These protocols often proceed through the generation of a reactive aryl radical intermediate via ligand-to-metal charge transfer (LMCT) using a copper catalyst. nih.gov This versatile intermediate can then participate in divergent pathways depending on the halogen source used:

Atom transfer with a suitable halogen source can yield bromo- or iodoarenes. nih.gov

Radical capture by a copper complex followed by reductive elimination can generate chloro- or fluoroarenes. nih.gov

This catalytic approach offers a general and operationally simple method to access all four types of aryl halides (F, Cl, Br, I) from a common carboxylic acid starting material by altering the halogenating reagent and reaction conditions. nih.gov

Reagents for Decarboxylative Halogenation

| Halogenation Type | Typical Reagents/System | Mechanism Pathway |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Copper Catalyst | Atom Transfer |

| Iodination | N-Iodosuccinimide (NIS), Copper Catalyst | Atom Transfer |

| Chlorination | Copper(II) Chloride (CuCl₂), Oxidant | Radical Capture & Reductive Elimination |

Reactivity and Chemical Transformations of 2 O Tolyl Pyrimidine 5 Carboxylic Acid Derivatives

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing transformations to form amides, esters, and other derivatives.

The conversion of the carboxylic acid moiety of 2-(o-Tolyl)pyrimidine-5-carboxylic acid into an amide bond is a crucial transformation for generating libraries of compounds for biological screening. Direct amidation can be achieved by treating the carboxylic acid with an amine in the presence of a coupling agent. A variety of modern coupling reagents are employed to facilitate this reaction, minimizing side reactions and proceeding under mild conditions.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency fishersci.co.uk. Phosphonium salts, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective fishersci.co.uk.

Boron-based reagents have also emerged as powerful tools for direct amide formation. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, for instance, can mediate the amidation of carboxylic acids and amines under relatively mild conditions, often requiring no aqueous workup acs.org. Boronic acids can also act as catalysts in these reactions, although they typically require the removal of water acs.orgorganic-chemistry.org.

The general scheme for amidation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be tailored based on the specific amine substrate used.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent Class | Examples | Typical Additives |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | --- |

| Uronium/Aminium Salts | HBTU, HATU | HOBt, HOAt |

Ester derivatives of this compound are valuable intermediates in organic synthesis and can also exhibit important biological activities. The most common method for their preparation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. This is an equilibrium-driven reaction, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion masterorganicchemistry.commasterorganicchemistry.com. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol masterorganicchemistry.comyoutube.com.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. Synthesizing 2-substituted pyrimidine-5-carboxylic esters can also be achieved through methods that build the pyrimidine (B1678525) ring with the ester functionality already in place organic-chemistry.orgorganic-chemistry.org. For instance, the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a direct route to these esters organic-chemistry.orgorganic-chemistry.org.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed, typically catalyzed by either an acid or a base.

Modifications of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents.

The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which significantly reduces the electron density at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack bhu.ac.in. Conversely, this electron deficiency makes electrophilic aromatic substitution difficult compared to benzene bhu.ac.inresearchgate.net. The C-5 position is the most electron-rich carbon and is therefore the preferred site for electrophilic attack, should the ring be sufficiently activated researchgate.net.

In this compound, the substituents have opposing electronic effects:

2-(o-Tolyl) group: The tolyl group is generally considered electron-donating through inductive and hyperconjugation effects, which slightly activates the ring towards electrophilic attack compared to an unsubstituted pyrimidine.

5-Carboxylic acid group: The carboxylic acid group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and further activating it for nucleophilic substitution.

The presence of activating, electron-donating groups (e.g., amino or hydroxyl groups) on the pyrimidine ring can significantly increase its reactivity towards electrophiles researchgate.net. Conversely, leaving groups at the C-2, C-4, and C-6 positions are readily displaced by nucleophiles bhu.ac.in.

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities nih.gov. The synthesis of these fused rings often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent nih.govresearchgate.netsemanticscholar.org.

A plausible synthetic route starting from a 2-(o-tolyl)pyrimidine derivative could involve its transformation into a suitable 1,3-dielectrophile, which can then react with a hydrazine (B178648) derivative. For example, the ethyl ester of this compound could be reacted with hydrazine to form the corresponding hydrazide. This intermediate could then potentially undergo cyclization reactions with appropriate reagents to form a fused ring system.

Another established strategy for synthesizing pyrazolo[1,5-a]pyrimidines involves the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds, which leads to the formation of the fused bicyclic system semanticscholar.orgcdnsciencepub.com. Derivatives of pyrimidine-5-carboxylic acid can be chemically modified to create precursors that participate in such cyclization reactions.

Bioisosteric Replacements in Pyrimidine-5-carboxylic Acid Frameworks

In drug design, the carboxylic acid group is often replaced by other functional groups, known as bioisosteres, to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while retaining or improving biological activity nih.govdrughunter.comnih.gov. Carboxylic acids can present challenges related to poor permeability and potential metabolic liabilities like the formation of reactive acyl glucuronides nih.govdrughunter.com.

| Oxadiazolinone | ~6.1 | Less acidic than tetrazoles, which can improve oral drug absorption. cambridgemedchemconsulting.com |

The strategic replacement of the carboxylic acid in the this compound framework with one of these bioisosteres can lead to derivatives with improved pharmacokinetic and pharmacodynamic properties.

Carboxylic Acid Bioisosteres (e.g., Tetrazole, Thioamide, Sulfonamide)

The carboxylic acid functional group is a key component in many biologically active molecules, often crucial for target binding through hydrogen bonds and electrostatic interactions. researchgate.netnih.gov However, its presence can lead to undesirable physicochemical properties, such as poor membrane permeability due to ionization at physiological pH, metabolic instability, and potential toxicity. nih.govacs.org To mitigate these issues while preserving biological activity, medicinal chemists frequently replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties. rug.nlresearchgate.net

For derivatives of this compound, replacing the 5-carboxylic acid group is a key strategy for property modulation. Common bioisosteres for carboxylic acids include tetrazoles, thioamides, and sulfonamides. rug.nl

Tetrazole: The 5-substituted 1H-tetrazole is one of the most widely used carboxylic acid bioisosteres. nih.govnih.gov Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic key binding interactions. rug.nl The tetrazole ring is planar, similar to a carboxylate, but offers a more delocalized negative charge over its five-membered ring. rug.nl This modification can lead to improved metabolic stability and increased lipophilicity compared to the parent acid, which may enhance bioavailability. rug.nlresearchgate.net The synthesis of a 2-(O-Tolyl)pyrimidine-5-tetrazole would typically proceed from the corresponding nitrile, which can be prepared from the 5-carboxamide derivative.

Thioamide: Thioamides serve as bioisosteres for amides and can also be considered in the context of modifying carboxylic acid derivatives, particularly when the primary interaction is hydrogen bonding. nih.gov While not acidic, they are excellent hydrogen bond donors and acceptors and have a similar planar geometry to amides. nih.gov Replacing a carboxamide (derived from the carboxylic acid) with a thioamide can enhance metabolic stability against enzymatic hydrolysis. nih.gov

Sulfonamide: Sulfonamides are another class of well-established carboxylic acid mimics. nih.gov They are considerably weaker acids than carboxylic acids (pKa ~9–10), meaning they are less ionized at physiological pH. nih.gov This can lead to improved membrane permeability. Acylsulfonamides, which have pKa values closer to those of carboxylic acids, are also employed to better replicate the acidic nature of the parent group while still offering potential improvements in metabolic stability. nih.gov

The following table summarizes the key physicochemical properties of these bioisosteres in comparison to a carboxylic acid.

| Functional Group | Typical pKa | Acidity | Key Features |

|---|---|---|---|

| Carboxylic Acid | ~4.5 | Acidic | Planar, strong H-bond acceptor. rug.nl |

| Tetrazole | ~4.5 - 4.9 | Acidic | Planar, charge delocalized over the ring, metabolically stable. rug.nl |

| Thioamide | N/A | Neutral | Good H-bond donor/acceptor, increased metabolic stability vs. amide. nih.gov |

| Sulfonamide | ~9 - 10 | Weakly Acidic | Improved lipophilicity and membrane permeability. nih.gov |

Strategic Scaffold Hopping and Moiety Exchange

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one, while maintaining the spatial arrangement of key functional groups responsible for biological activity. nih.gov This technique is used to discover novel chemical entities with improved properties, overcome patent limitations, or eliminate undesirable structural motifs. nih.gov For a molecule like this compound, the 2-aryl-pyrimidine core serves as the central scaffold.

Potential scaffold hops for the pyrimidine ring could include other nitrogen-containing heterocycles like pyridine (B92270), pyrazine, or even non-aromatic systems that can hold the substituents in the correct conformation. nih.govmdpi.com For instance, replacing the pyrimidine with a pyridine ring would alter the hydrogen bonding capacity of the core and change the electronic properties of the molecule. nih.gov

Moiety exchange is a related concept that can be considered a subset of scaffold hopping, where a specific part of the molecule is exchanged for another. In the context of this compound, a moiety exchange could involve replacing the O-tolyl group with a different substituted aryl or heteroaryl ring to explore new interactions with the target or to improve physicochemical properties. Similarly, the entire pyrimidine moiety could be considered for exchange. mdpi.com

The table below illustrates hypothetical examples of scaffold hopping from the 2-(O-Tolyl)pyrimidine parent structure.

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

|---|---|---|

| Pyrimidine | Pyridine | Reduce H-bond acceptors, alter electronic properties, explore new intellectual property. nih.govnih.gov |

| Pyrimidine | Thieno[3,2-d]pyrimidine | Introduce a fused ring system to alter shape and explore additional binding interactions. mdpi.com |

| Pyrimidine | Pyrazolo[1,5-a]pyrimidine (B1248293) | Modify core structure to improve metabolic stability or solubility. acs.org |

| Pyrimidine | Benzene | Remove heterocyclic core to increase lipophilicity and reduce potential for metabolism at ring nitrogens. mdpi.com |

By employing these advanced medicinal chemistry tactics, derivatives of this compound can be systematically modified to generate new chemical entities with potentially superior drug-like properties.

Computational and Theoretical Investigations of 2 O Tolyl Pyrimidine 5 Carboxylic Acid and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to predict a wide array of molecular properties with a high degree of accuracy. nih.govirjweb.com

The first step in most computational studies is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nih.gov For pyrimidine derivatives, this process involves calculating bond lengths, bond angles, and dihedral angles. irjweb.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to achieve this optimization. nih.govrsc.org

In a theoretical study of a pyrimidine analogue, the geometry was optimized to confirm the structure, revealing key structural parameters. nih.gov For complex molecules, conformational analysis is crucial. This can involve studying different spatial arrangements (rotamers) or tautomeric forms. For instance, DFT studies on 2-pyrimidinethiol, an analogue, have been used to determine the relative stability of its thiol and thione tautomers in both the gas phase and aqueous solution. nih.gov Such calculations predict that while the 2-pyrimidinethiol form is more stable in the gas phase, the 2(1H)-pyrimidinethione form is favored in an aqueous medium. nih.gov This highlights the importance of considering environmental effects in conformational analysis. For 2-(O-Tolyl)pyrimidine-5-carboxylic acid, key considerations would include the rotational orientation of the o-tolyl and carboxylic acid groups relative to the pyrimidine ring. The planarity of the molecule is also a significant factor, as a planar conformation often indicates extensive π-conjugation. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Analogue This table is illustrative, based on typical values for related structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.37 Å |

| C3-N2 | 1.39 Å | |

| C=O | 1.23 Å | |

| Bond Angle | C-N-C (pyrimidine) | 118° |

| N-C-N (pyrimidine) | 125° | |

| O-C-O (carboxyl) | 122° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For pyrimidine-based systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another powerful tool for analyzing electronic structure. It provides a visual representation of the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. researchgate.net In MEP maps, red-colored regions denote negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net For pyrimidine carboxylic acids, the most negative potential is typically located around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. nih.govrsc.org These sites are the primary centers for hydrogen bonding and other intermolecular interactions. rsc.org

Table 2: Frontier Orbital Energies and Energy Gap for a Pyrimidine Analogue This table is illustrative, based on typical values for related structures.

| Parameter | Energy (eV) |

| EHOMO | -6.26 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Modes (FT-IR): Theoretical vibrational (infrared) spectra can be calculated to help assign experimental FT-IR bands to specific molecular vibrations. nih.govresearchgate.net For a molecule like this compound, calculations would identify characteristic stretching vibrations, such as the broad O-H stretch of the carboxylic acid group (typically around 3400-3200 cm⁻¹), C-H stretches of the aromatic rings (3100-3000 cm⁻¹), the C=O stretch of the carboxyl group, and various C-C and C-N stretching modes within the pyrimidine and tolyl rings. nih.gov The agreement between calculated and experimental spectra serves to confirm the molecular structure. nih.gov

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, which can be complex for highly substituted molecules. nih.govnih.gov For the target molecule, calculations would predict the chemical shifts for the distinct protons and carbons of the tolyl, pyrimidine, and carboxylic acid moieties, taking into account their unique electronic environments. nih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. irjweb.com These parameters are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

Table 3: Calculated Global Reactivity Parameters for a Pyrimidine Analogue This table is illustrative, based on typical values for related structures.

| Parameter | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.26 |

| Electron Affinity (A) | -ELUMO | 0.88 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.57 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.69 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.37 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E²). nih.gov Significant donor-acceptor interactions, such as those involving lone pairs (n) or π-bonds moving into antibonding orbitals (σ* or π*), indicate hyperconjugation and electron delocalization, which contribute to molecular stability. nih.gov For pyrimidine derivatives, NBO analysis can reveal the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds, providing insight into the electronic communication between the different functional groups. nih.gov

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optical devices. nih.govrsc.org DFT calculations are used to predict key NLO parameters, including the molecular polarizability (α) and the first-order hyperpolarizability (β). rsc.org A large hyperpolarizability value indicates a strong NLO response. Studies on pyrimidine derivatives have shown that they can possess significant NLO properties. nih.govrsc.org For instance, the pyrimidine derivative PMMS was found to have a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting the potential of this class of compounds in NLO applications. rsc.org The presence of donor and acceptor groups across the conjugated framework of this compound suggests it could also possess interesting NLO characteristics.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These simulations provide insights into the binding affinity, orientation, and conformation of the ligand within the target's binding site.

Ligand-Target Recognition Patterns

The initial step in drug action often involves the specific recognition of a ligand by its biological target. For pyrimidine derivatives, which are known to interact with a variety of enzymes like kinases, understanding these recognition patterns is key. For instance, in studies of pyrimidine-based kinase inhibitors, the pyrimidine core frequently acts as a scaffold, positioning key functional groups to interact with the ATP-binding pocket of the kinase. The recognition is governed by a combination of steric fit, electrostatic complementarity, and specific intermolecular interactions. The tolyl group in this compound, for example, would be expected to engage in hydrophobic interactions within a corresponding pocket of a target protein.

Analysis of Binding Site Interactions (e.g., Hydrogen Bonding)

Once a ligand is docked into a binding site, the specific non-covalent interactions that stabilize the complex are analyzed. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The carboxylic acid and pyrimidine nitrogens of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The carboxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens primarily act as acceptors. In related pyrimidine-carboxamide derivatives studied as kinase inhibitors, hydrogen bonds between the pyrimidine nitrogens and backbone amides of the hinge region of the kinase are a common and critical interaction.

Hydrophobic Interactions: The tolyl ring is a bulky, non-polar group that would favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking: The aromatic pyrimidine and tolyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound into a kinase active site might reveal interactions as summarized in the table below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Target |

| Hydrogen Bonding | Carboxylic Acid (donor/acceptor) | Serine, Threonine, Aspartate, Glutamate, Lysine (B10760008), Arginine |

| Pyrimidine Nitrogens (acceptor) | Backbone amides (e.g., in kinase hinge region) | |

| Hydrophobic Interactions | Tolyl Group | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

| π-Stacking | Pyrimidine Ring, Tolyl Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and based on general principles of molecular recognition. Actual interactions would depend on the specific protein target.

Quantum Chemical Methods in Structural Elucidation and Property Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and physicochemical properties of a molecule. nih.gov These methods are used to complement experimental data and to predict properties that are difficult or impossible to measure directly.

For this compound, quantum chemical calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including the dihedral angle between the pyrimidine and tolyl rings.

Calculate Electronic Properties:

Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This helps in predicting sites for intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them relates to the molecule's stability and polarizability.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra and confirm the molecular structure. nih.gov

Determine Physicochemical Properties: Predict properties such as dipole moment, polarizability, and acidity (pKa).

A table summarizing the types of properties that can be predicted for this compound using quantum chemical methods is provided below.

| Property | Quantum Chemical Method | Predicted Information |

| Molecular Geometry | DFT, Hartree-Fock | Bond lengths, bond angles, dihedral angles |

| Electronic Structure | DFT, TD-DFT | Molecular electrostatic potential, HOMO/LUMO energies, charge distribution |

| Spectroscopic Data | DFT (with appropriate basis sets) | IR/Raman vibrational frequencies, 1H and 13C NMR chemical shifts |

| Physicochemical Properties | DFT | Dipole moment, polarizability, pKa |

This table represents the types of data that can be generated through quantum chemical calculations for the target compound.

Structure Activity Relationship Sar Studies of Pyrimidine 5 Carboxylic Acid Derivatives

Influence of O-Tolyl and Carboxylic Acid Moieties on Functional Modulation

The specific functionalities attached to the pyrimidine (B1678525) core, such as the o-tolyl group at the C-2 position and the carboxylic acid at the C-5 position, play a pivotal role in defining the compound's biological activity.

The carboxylic acid moiety at the C-5 position is a key functional group for several reasons. It is a strong hydrogen bond donor and acceptor, which allows it to form critical polar interactions, such as salt bridges, with conserved amino acid residues (e.g., lysine (B10760008) or arginine) in enzyme active sites or receptors. nih.govnih.gov This interaction often serves as an anchor, locking the inhibitor into a specific and favorable binding mode. For example, in studies of pyrazolo[1,5-a]pyrimidines, the carboxylic acid group was found to be essential for maintaining high binding affinity. nih.gov Beyond direct target interaction, the carboxylic acid group enhances the aqueous solubility and provides a convenient synthetic handle for creating derivatives, which is invaluable for SAR studies. nih.gov The conversion of other groups, like a trifluoromethyl group, into carboxylic acid equivalents at the C-5 position is a documented strategy to modulate the properties of pyrimidine-based compounds. nih.gov

Impact of Substituent Electronic and Steric Properties on Activity Profiles

The electronic and steric characteristics of substituents on both the aryl and pyrimidine rings are fundamental determinants of the activity profile of 2-aryl-pyrimidine-5-carboxylic acid derivatives.

Electronic properties , such as the electron-donating or electron-withdrawing nature of a substituent, can profoundly affect a molecule's interaction with its biological target. For some pyrimidine-based inhibitors targeting cyclooxygenase-2 (COX-2), derivatives with electron-withdrawing groups on the aryl ring demonstrated higher activity. mdpi.com Conversely, in other series targeting different enzymes, electron-releasing groups were found to enhance potency. rsc.org This indicates that the optimal electronic nature of a substituent is highly dependent on the specific electrostatic environment of the target protein's binding site. For certain dihydropyrimidine (B8664642) derivatives, a meta-substituted electron-withdrawing group was shown to enhance cytotoxic activity, an effect attributed to the formation of key hydrogen bonds with the target protein. mdpi.com

Steric properties , including the size, shape, and bulk of substituents, govern the compound's ability to fit within the binding pocket of a target. Bulky substituents can create steric hindrance, preventing optimal binding, while well-placed, smaller groups can establish beneficial hydrophobic interactions. mdpi.comnih.govacs.org For instance, research on oxazolo[5,4-d]pyrimidine (B1261902) derivatives revealed that a methyl group played a crucial role in binding affinity, likely through hydrophobic interactions with the receptor. mdpi.com The substitution pattern on an aryl ring can drastically alter cytotoxic activity; in one study, ortho- and meta-substitutions reduced the anticancer effect compared to a para-substitution, which increased it. mdpi.com This underscores the precise spatial requirements for effective ligand-target engagement.

The following table summarizes the observed impact of different substituents on the activity of various pyrimidine-based scaffolds from selected studies.

| Scaffold | Target/Activity | Substituent Type | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|---|

| Pyrimidine-5-carbonitrile | COX-2 Inhibition | Electron-Withdrawing (e.g., F) | Aryl Ring | Increased Potency | mdpi.com |

| Pyrido[2,3-d]pyrimidine | Anti-inflammatory | Electron-Releasing (e.g., OCH3) | Aryl Ring | Increased Potency | rsc.org |

| Dihydropyrimidine | Cytotoxicity (AGS cells) | Electron-Withdrawing (e.g., NO2) | Aryl Ring (meta) | Enhanced Activity | mdpi.com |

| Dihydropyrimidine | Cytotoxicity | Bulky Amide Group | C5 Position | Increased Potency (up to a point) | mdpi.com |

| Oxazolo[5,4-d]pyrimidine | Antiproliferative | 4-Cl | Aryl Ring (C2) | Preferred for Activity | mdpi.com |

| Oxazolo[5,4-d]pyrimidine | Antiproliferative | 4-CH3O | Aryl Ring (C2) | Adverse to Activity | mdpi.com |

Strategic Modifications for Enhanced Ligand-Target Interactions

The design of potent and selective inhibitors often involves strategic modifications aimed at optimizing interactions with the target protein. For pyrimidine-based scaffolds, several key strategies have emerged.

One common approach is to exploit the hydrogen bonding potential of the pyrimidine core. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of protein kinases, a common target for this class of compounds. nih.gov This interaction helps to anchor the inhibitor in the ATP binding site. Similarly, modifications to introduce hydrogen bond donors or acceptors at specific positions can lead to enhanced binding. For example, studies on oxazolo[5,4-d]pyrimidines showed that an imino group of the core could form an additional hydrogen bond with the highly conserved DFG domain of a kinase, further stabilizing the complex. mdpi.com

Another strategy involves adding substituents that can reach into and occupy adjacent pockets of the main binding site. The C5-carboxylic acid group is an excellent anchor point for such modifications. By converting the acid to an amide and coupling it with various chemical fragments, such as amino acids, researchers can design derivatives that explore deeper cavities within the receptor, potentially increasing both potency and selectivity. nih.gov

Comparative Analysis of Pyrimidine Scaffold Modifications

To understand the SAR of pyrimidine derivatives fully, it is useful to compare different classes of modifications.

A key comparison is between aryl and alkyl substituents at the C-2 position. Both types of groups can modulate lipophilicity and bioactivity. A systematic study on triphenylphosphonium salts, which serve as a model for mitochondrial-targeting vectors, compared increasing the length of an alkyl chain versus increasing the methylation of an aryl ring. nih.gov The results showed that while both strategies increased lipophilicity and cellular inhibition, increasing the alkyl chain length had a more pronounced effect on decreasing the IC50 value and was more effective at enhancing association with lipid membranes. nih.gov This suggests that for a 2-substituted pyrimidine, changing from a 2-aryl to a 2-long-chain-alkyl group could have a significant, though different, impact on its pharmacokinetic and pharmacodynamic properties.

Another important comparison involves modifications to the pyrimidine core itself . Fusing the pyrimidine with other rings, such as a pyrazole (B372694) to form a pyrazolo[1,5-a]pyrimidine (B1248293), or a pyridine (B92270) to form a pyrido[2,3-d]pyrimidine, creates new scaffolds with distinct shapes and electronic properties. nih.govnih.gov These changes can alter the orientation of key substituents and introduce new points of interaction with the target. For example, 2-aminopyrimidine (B69317) scaffolds were found to be challenging for achieving high receptor selectivity, whereas modifications at positions 2, 5, and 6 were critical in developing selective ligands. acs.org

The table below presents comparative activity data for different pyrimidine analogues from a study on A1 adenosine (B11128) receptor (A1AR) antagonists, illustrating how scaffold modifications influence potency and selectivity.

| Compound | Scaffold Type | R² Substituent | R⁴/R⁶ Substituent | A1AR Affinity Ki (nM) | Reference |

|---|---|---|---|---|---|

| 18a | 2-Aminopyrimidine-5-carbonitrile | -NH₂ | Phenyl | 150 | acs.org |

| 18b | 2-Aminopyrimidine-5-carbonitrile | -NHMe | Phenyl | 12 | acs.org |

| 19a | 2-Aminopyrimidine-5-carbonitrile | -NH₂ | 4-Methoxyphenyl | 270 | acs.org |

| 19b | 2-Aminopyrimidine-5-carbonitrile | -NHMe | 4-Methoxyphenyl | 17 | acs.org |

| 20a | 2-Aminopyrimidine-5-carbonitrile | -NH₂ | 4-Fluorophenyl | 110 | acs.org |

| 20b | 2-Aminopyrimidine-5-carbonitrile | -NHMe | 4-Fluorophenyl | 10 | acs.org |

This analysis highlights that even subtle changes, such as the addition of a single methyl group to the C2-amino substituent (e.g., comparing -NH₂ to -NHMe), can lead to a greater than 10-fold increase in binding affinity, demonstrating the profound impact of targeted scaffold modifications. acs.org

Crystallography and Supramolecular Assembly of Pyrimidine 5 Carboxylic Acid Systems

Crystal Engineering Principles Applied to Pyrimidine (B1678525) Cocrystals

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of pyrimidine-carboxylic acid systems, a primary strategy involves the formation of cocrystals, which are multi-component crystals held together by non-covalent bonds. The formation of cocrystals with pyrimidine derivatives is a widely used technique to enhance physicochemical properties of active pharmaceutical ingredients. nih.govresearchgate.net

The predictability of cocrystal formation often relies on the concept of supramolecular synthons. These are robust and recurring hydrogen-bonding patterns that can be considered as "molecular glue." For pyrimidine-carboxylic acid systems, the most prominent and reliable is the carboxylic acid···pyrimidine heterosynthon. acs.orgacs.org This interaction is highly favored, with a Cambridge Structural Database study revealing a 98% occurrence of the COOH···Narom supramolecular heterosynthon in crystal structures containing both acid and pyridine (B92270) moieties without other competing hydrogen bond donors or acceptors. acs.org This high degree of predictability makes the pyrimidine ring an excellent component for designing complex supramolecular architectures. acs.org

Role of Intermolecular Interactions in Crystal Packing (Hydrogen Bonding, Pi-Pi Stacking)

The crystal packing of 2-(o-tolyl)pyrimidine-5-carboxylic acid would be dominated by a hierarchy of intermolecular interactions, primarily strong hydrogen bonds and weaker π-π stacking interactions.

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the carboxylic acid proton (donor) and one of the pyrimidine nitrogen atoms (acceptor) of an adjacent molecule. This O-H···N interaction is a robust and directional force that often dictates the primary assembly of the molecules. rsc.org Depending on which nitrogen atom of the pyrimidine ring acts as the acceptor, different hydrogen-bonding motifs can arise. A common and stable motif is the R22(8) ring, which is formed when two molecules are linked by a pair of complementary hydrogen bonds, such as O-H···N and a weaker C-H···O interaction. nih.govresearchgate.net In many pyrimidine-carboxylic acid cocrystals, these R22(8) motifs are frequently observed, leading to the formation of well-defined tapes or ribbons within the crystal structure. researchgate.netresearchgate.net The energy of such N-H···O hydrogen bonds in similar pyrimidinone systems has been calculated to be significant, averaging around -16.55 kcal mol-1. acs.org

Formation of Supramolecular Networks and Self-Assembly

The interplay between strong hydrogen bonds and weaker π-π stacking interactions leads to the self-assembly of this compound molecules into extended supramolecular networks. The initial and most robust association is typically driven by the formation of hydrogen-bonded dimers or chains via the carboxylic acid and pyrimidine moieties. acs.org

For instance, it is highly probable that the molecules would form hydrogen-bonded dimers through the R22(8) motif. These dimers can then act as building blocks for higher-order structures. These dimeric units could further assemble into one-dimensional chains or tapes through weaker C-H···O or C-H···N interactions. nih.gov These chains, in turn, would likely be organized into two-dimensional sheets or three-dimensional networks through π-π stacking interactions between the pyrimidine and tolyl rings of adjacent chains. acs.org

The resulting supramolecular architecture is a testament to the principles of molecular recognition, where the size, shape, and functionality of the individual molecules guide their spontaneous organization into a well-ordered crystalline solid. The formation of these networks is a cooperative process, where the stabilization energy of the final crystal structure is a sum of all the individual intermolecular interactions. acs.org

Crystallographic Analysis of Molecular Conformation and Packing

A definitive crystallographic analysis of this compound would require single-crystal X-ray diffraction data. While this is not available, we can hypothesize the key structural features based on known crystal structures of related compounds, such as pyrimidine-2,5-dicarboxylic acid. researchgate.net

Molecular Conformation: The molecule possesses conformational flexibility, primarily around the C-C single bond connecting the pyrimidine and tolyl rings. The dihedral angle between the planes of these two aromatic rings would be a critical parameter. Steric hindrance between the ortho-methyl group of the tolyl ring and the pyrimidine ring would likely lead to a non-coplanar arrangement. This twisting would be a balance between minimizing steric repulsion and maximizing any potential intramolecular interactions or favorable packing in the crystal lattice. The carboxylic acid group is expected to be nearly coplanar with the pyrimidine ring to facilitate conjugation.

Crystal Packing: The packing of the molecules in the unit cell would be a direct consequence of the intermolecular forces discussed previously. The crystal system could range from triclinic to monoclinic, which are common for organic molecules of this type. tandfonline.com A hypothetical set of crystallographic data is presented in the table below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C12H10N2O2 |

| Formula Weight | 214.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

| Hydrogen Bond Motifs | R22(8) |

| Stacking Interactions | π-π stacking (parallel-displaced) |

Note: This data is illustrative and not based on experimental results.

The detailed analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles, providing insight into any strain or electronic effects. The packing diagram would visualize the three-dimensional arrangement of the molecules, clearly showing the hydrogen-bonding networks and the π-π stacking columns that define the supramolecular architecture of the crystal.

Advanced Applications and Research Frontiers for Pyrimidine 5 Carboxylic Acid Compounds

Utilization as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group of pyrimidine-5-carboxylic acid and its derivatives provide excellent coordination sites for metal ions. This has led to their extensive use as ligands in the field of coordination chemistry, resulting in the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

The coordination versatility of pyrimidine-carboxylic acids allows them to act as bridging or chelating ligands, leading to the formation of multidimensional networks. For instance, 3d metal complexes of pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid have been synthesized and characterized, revealing their potential to form various coordination structures. researchgate.net The thermal stability of these complexes is a key characteristic, with metal complexes of pyrimidine-2-carboxylic acid generally exhibiting higher thermal stability compared to their pyrimidine-5-carboxylate counterparts. researchgate.net

The interaction of pyrimidine ligands with proteins, such as serum albumin, has also been a subject of study. These investigations help in understanding the specificity of interactions between pyrimidine-based ligands and biological macromolecules, which is crucial for drug design and development. researchgate.net The binding of pyrimidine ligands to proteins like bovine serum albumin (BSA) has been shown to occur via static quenching mechanisms, involving van der Waals forces and hydrogen bonding. researchgate.net

Below is a table summarizing the coordination behavior of some pyrimidine-carboxylic acid derivatives:

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure | Key Findings |

| Pyrimidine-2-carboxylic acid | 3d metals | Not Specified | Metal-organic complexes | Higher thermal stability compared to 5-carboxylate isomers researchgate.net |

| Pyrimidine-5-carboxylic acid | 3d metals | Not Specified | Metal-organic complexes | Forms stable complexes with varying water content researchgate.net |

| Pyrimidine derivative | Not Specified | Not Specified | Ligand-protein complex | Interacts with bovine serum albumin via static quenching researchgate.net |

| 5-Aminopyridine-2-carboxylic acid | Lanthanides, Co, Cu | Not Specified | Coordination polymers | Luminescence and magnetic properties nih.gov |

Role as Building Blocks for Complex Chemical Architectures

The pyrimidine-5-carboxylic acid moiety serves as a versatile building block for the synthesis of more complex chemical architectures. The presence of multiple reaction sites allows for a variety of chemical transformations, making it a valuable synthon in organic synthesis.

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, highlighting the utility of this scaffold in creating a library of derivatives. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, providing a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The ability to introduce a wide range of functional groups at the 2-position opens up avenues for creating diverse molecular structures with tailored properties. organic-chemistry.org

Furthermore, pyrimidine derivatives are key components in the synthesis of pharmacologically active molecules. For example, ethyl 5-bromopyrimidine-4-carboxylate, a related pyrimidine derivative, is a crucial intermediate in the preparation of potent protein kinase CK2 inhibitors. ucla.edu The development of efficient synthetic routes to such intermediates is of significant interest to medicinal chemists. ucla.edu The pyrimidine scaffold is also integral to the synthesis of various heterocyclic systems, including pyrido[2,3-d]pyrimidines, which are known for their biological activities. mdpi.com

The following table outlines synthetic methodologies involving pyrimidine-5-carboxylic acid and related derivatives:

| Starting Material | Reagents | Product | Significance |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | High-yielding, direct synthesis of 4-unsubstituted pyrimidines organic-chemistry.org |

| 5-Halopyrimidines | Alkoxycarbonyl radicals | 5-Halopyrimidine-4-carboxylic acid esters | One-step synthesis of key intermediates for CK2 inhibitors ucla.edu |

| α,β-Unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine | Glacial acetic acid | Pyrido[2,3-d]pyrimidine derivatives | Synthesis of a privileged scaffold in medicinal chemistry mdpi.com |

| Anilines, aryl ketones, DMSO | K2S2O8 | 4-Arylpyrimidines | Oxidative annulation for the synthesis of substituted pyrimidines organic-chemistry.org |

Investigative Tools in Chemical Biology for Target Identification and Mechanistic Studies

In the realm of chemical biology, small molecules are indispensable tools for probing biological systems, identifying new therapeutic targets, and elucidating the mechanisms of action of bioactive compounds. nih.gov Pyrimidine derivatives, owing to their structural diversity and biological relevance, play a significant role in these investigations.

The pyrimidine core is found in numerous biologically active molecules and approved drugs, making it a focal point for drug discovery and chemical biology research. ucla.edugsconlinepress.com The development of novel pyrimidine derivatives and their screening in cell-based assays can lead to the discovery of new bioactive agents. nih.gov Subsequent target identification studies are then crucial to understand how these molecules exert their effects. nih.gov

The process of target identification can involve a combination of direct biochemical methods, genetic approaches, and computational predictions. nih.gov For instance, a pyrimidine-based molecule that exhibits a particular phenotype in a cellular screen can be chemically modified to create a probe for affinity chromatography or photo-affinity labeling to isolate its protein target(s).

Research in this area continues to evolve, with a focus on creating more sophisticated molecular probes and utilizing advanced techniques to unravel the complex interactions between small molecules and their biological targets.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-(O-Tolyl)pyrimidine-5-carboxylic Acid

Direct and extensive research focused exclusively on this compound is not widely available in the public domain. Its existence is noted in chemical databases, but dedicated studies on its synthesis, reactivity, and application are scarce. nih.gov The current understanding is therefore built upon the well-established chemistry of the pyrimidine-5-carboxylic acid core and its 2-substituted analogs. organic-chemistry.orgacs.orgacs.org

Research on closely related compounds, such as 2-phenyl- and 2-(p-tolyl)pyrimidine-5-carboxylic acid, provides valuable insights. bldpharm.combiosynth.com These analogs are often utilized as building blocks in medicinal chemistry. For instance, the pyrimidine-5-carboxylic acid moiety is a key component in the synthesis of kinase inhibitors and other biologically active molecules, where the carboxylic acid group can enhance solubility or serve as a handle for further derivatization. The general class of 2-aryl pyrimidines is recognized for a wide spectrum of biological activities, including but not limited to antimicrobial, antiviral, and anti-inflammatory properties. growingscience.com The primary research focus has been on leveraging the pyrimidine (B1678525) scaffold for interaction with biological targets. novapublishers.com

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H10N2O2 | 214.22 | 17606295-12-3 |

| 2-(p-Tolyl)pyrimidine-5-carboxylic acid | C12H10N2O2 | 214.22 | 65586-74-5 |

| 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | 200.19 | 122773-97-1 |

| 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | 138.12 | 5194-32-1 |

| Pyrimidine-5-carboxylic acid | C5H4N2O2 | 124.10 | 4595-61-3 |

This table was generated based on data from public chemical databases. nih.govbldpharm.combiosynth.comsigmaaldrich.comnih.gov

Unexplored Avenues in Synthetic Methodologies and Chemical Reactivity

While general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters are reported, specific optimization for the o-tolyl derivative remains an open area for research. organic-chemistry.org A promising route involves the condensation of an appropriate amidinium salt with a propen-1-ol derivative, which offers a direct approach to 2-substituted pyrimidine-5-carboxylic esters that can be subsequently hydrolyzed. organic-chemistry.org The development of a high-yield, scalable synthesis for this compound is a critical first step for enabling further research.

The chemical reactivity of this compound is largely unexplored. Key areas for future investigation include:

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile functional handle. Its conversion to amides, esters, and other derivatives could generate libraries of novel compounds for biological screening. mdpi.com For example, the synthesis of pyrimidine-5-carboxamides has been shown to be a fruitful strategy for developing new bioactive agents. mdpi.comresearchgate.net

Reactions at the Pyrimidine Ring: The influence of the sterically bulky o-tolyl group on the electrophilic and nucleophilic substitution reactions of the pyrimidine ring is unknown. Understanding this could lead to new synthetic transformations. growingscience.com

Metal-Catalyzed Cross-Coupling: The pyrimidine core can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents at other positions on the ring, further expanding the chemical space around this scaffold.

Potential for Novel Structural Designs and Functional Exploration

The unique steric and electronic properties imparted by the o-tolyl group could lead to novel structural designs with unique applications.

Medicinal Chemistry: The orientation of the tolyl ring, forced by the ortho-methyl group, could lead to specific and potent interactions with biological targets like enzymes or receptors. This fixed conformation might be advantageous in designing selective inhibitors, a strategy that has proven successful for other classes of compounds. nih.gov The development of derivatives as potential kinase or diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, areas where pyrimidines have shown promise, is a particularly attractive avenue. nih.gov

Materials Science: Pyrimidine derivatives have been investigated for their potential in organic electronics. The specific stereoelectronic profile of this compound could be harnessed to create novel organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) materials. Its ability to form ordered structures through hydrogen bonding and π-stacking could be exploited in the design of functional supramolecular materials.

Emerging Methodologies in Computational and Supramolecular Pyrimidine Chemistry

Recent advances in computational and supramolecular chemistry offer powerful tools to investigate and utilize compounds like this compound.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the properties of this molecule, including its acidity (pKa), reactivity, and spectral characteristics. nih.gov Such computational studies can guide synthetic efforts and help in understanding the molecule's behavior under different conditions. nih.govnih.gov Molecular docking simulations can predict the binding modes of the compound with various biological targets, prioritizing experimental work and accelerating the drug discovery process. mdpi.comnih.gov

Supramolecular Chemistry: The pyrimidine ring and the carboxylic acid group are excellent candidates for forming well-defined supramolecular structures through hydrogen bonding. nih.gov The study of how this compound forms cocrystals or salts with other molecules could lead to materials with tailored properties, such as improved solubility or stability. The formation of hydrogen-bonded motifs, like the R22(8) ring motif commonly observed in carboxylic acid dimers and pyrimidine base pairs, is a key area for investigation. nih.gov The interplay between the hydrogen bonding of the carboxylic acid and the potential N-H···N or N-H···O interactions involving the pyrimidine nitrogen atoms could result in complex and fascinating supramolecular architectures. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(O-Tolyl)pyrimidine-5-carboxylic acid and its derivatives?

The synthesis of pyrimidine-carboxylic acid derivatives often involves multi-step pathways. A typical approach includes:

- Esterification : Formation of a pyrimidine-carboxylic acid ethyl ester via coupling reactions (e.g., Suzuki-Miyaura cross-coupling with boronic acids) .

- Hydrolysis : Conversion of the ester to the carboxylic acid using NaOH in ethanol/water, followed by acidification with HCl to precipitate the product .

- Example: 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid was synthesized via hydrolysis of its ethyl ester derivative under basic conditions .

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry research?

Analytical methods include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight (e.g., m/z 338 [M+H]+ for a trifluoromethyl derivative) .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis under standardized conditions (e.g., 1.26 minutes using SMD-TFA05 conditions) .

- Nuclear Magnetic Resonance (NMR) : Structural validation via characteristic peaks for the pyrimidine ring, carboxylic acid, and substituents (inferred from analogous compounds) .

Advanced Research Questions

Q. What strategies are employed to optimize the reaction yield of this compound under varying catalytic conditions?

Key optimization parameters include:

- Catalyst Selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent Systems : Ethanol/water mixtures for hydrolysis to balance solubility and reaction efficiency .

- Temperature Control : Maintaining 50–100°C during amination or chlorination steps to enhance reaction kinetics .

- Example: Sodium hydroxide concentration (0.20 mmol) and reaction time (1 hour) were critical for achieving >90% hydrolysis efficiency in trifluoromethylpyrimidine derivatives .

Q. How do structural modifications on the pyrimidine ring influence the bioactivity of this compound?

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while amino groups improve binding affinity to biological targets like enzymes .

- Case Study : 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid showed unique bioactivity due to its amino group, enabling interactions with cancer-related receptors .

- Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., aryl or heteroaryl groups) significantly alter potency and selectivity in enzyme inhibition assays .

Q. What analytical challenges arise when characterizing this compound using mass spectrometry and HPLC?

- Ionization Efficiency : Carboxylic acid groups may reduce ionization in LCMS, requiring derivatization (e.g., methyl ester formation) for improved sensitivity .

- Co-elution Issues : Similar retention times for structurally related impurities (e.g., unhydrolyzed esters) necessitate gradient elution protocols .

- Data Interpretation : Contradictions between theoretical and observed m/z values (e.g., due to isotopic patterns from trifluoromethyl groups) require high-resolution MS validation .

Q. How do environmental factors such as pH and temperature affect the stability of this compound in biological assays?

- pH Sensitivity : Carboxylic acid functionality may protonate/deprotonate in physiological pH ranges (6.5–7.5), altering solubility and membrane permeability .

- Thermal Degradation : Elevated temperatures (>60°C) during synthesis or storage can lead to decarboxylation, forming pyrimidine derivatives .

- Light Exposure : UV light may degrade aromatic rings, necessitating dark storage conditions for long-term stability .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of pyrimidine-carboxylic acid derivatives?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Impurity Profiling : Use HPLC to quantify byproducts (e.g., unreacted starting materials) that may skew bioactivity results .

- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking) to identify consensus mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.